(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral molecule of significant interest in pharmaceutical research and development. Its structure, featuring a chlorinated phenyl ring, a hydroxyl group, and an amino group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often preferred to enhance stability and solubility. A thorough understanding of its physical properties is paramount for its effective utilization in drug discovery, formulation development, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 208.08 g/mol | [1][2] |
| CAS Number | 169032-01-3; 1334146-19-8 | [1][2] |
| Appearance | Predicted to be a white to off-white solid | General knowledge of amine hydrochlorides |
| Melting Point | Not explicitly reported. The related compound, 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride, has a melting point of 222 °C. The melting point of the title compound is expected to be in a similar range. | [3] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have some solubility in polar aprotic solvents like DMSO. | General knowledge of amine hydrochlorides |
Predicted Spectroscopic Profile
Due to the scarcity of published experimental spectra for this compound, this section provides a predicted spectroscopic profile based on its chemical structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained data.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent such as DMSO-d₆ or D₂O, the proton NMR spectrum is expected to exhibit the following signals:
-
Aromatic Protons (approx. 7.2 - 7.5 ppm): The four protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in this region.
-
CH-OH Proton (approx. 4.8 - 5.2 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to be a doublet of doublets or a multiplet, coupled to the adjacent CH₂ protons.
-
CH₂-NH₃⁺ Protons (approx. 3.0 - 3.5 ppm): The two protons of the methylene group adjacent to the protonated amino group are expected to appear as a multiplet.
-
OH and NH₃⁺ Protons (variable): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets. In D₂O, these signals will exchange with deuterium and will not be observed.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show the following key signals:
-
Aromatic Carbons (approx. 125 - 145 ppm): Six signals are expected for the carbons of the phenyl ring, with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
CH-OH Carbon (approx. 70 - 75 ppm): The carbon atom bonded to the hydroxyl group.
-
CH₂-NH₃⁺ Carbon (approx. 45 - 50 ppm): The carbon atom adjacent to the protonated amino group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of the solid compound (e.g., as a KBr pellet or Nujol mull) is expected to display characteristic absorption bands:
-
O-H Stretch (approx. 3200 - 3500 cm⁻¹): A broad band corresponding to the hydroxyl group.
-
N-H Stretch (approx. 2800 - 3100 cm⁻¹): A broad and strong absorption band characteristic of the ammonium salt (R-NH₃⁺).[4]
-
C-H Aromatic Stretch (approx. 3000 - 3100 cm⁻¹): Sharp bands of medium intensity.
-
C-H Aliphatic Stretch (approx. 2850 - 3000 cm⁻¹): Medium to strong bands.
-
C=C Aromatic Stretch (approx. 1450 - 1600 cm⁻¹): Several sharp bands.
-
C-O Stretch (approx. 1050 - 1150 cm⁻¹): A strong band.
-
C-Cl Stretch (approx. 700 - 800 cm⁻¹): A medium to strong band.
Experimental Methodologies
This section provides detailed, step-by-step protocols for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Rate: Initially, heat the sample at a rapid rate to approximately 15-20 °C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Melting Range: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Caption: Workflow for Melting Point Determination.
Solubility Profile Determination
Understanding the solubility of an API in various solvents is crucial for developing appropriate formulations and for designing purification processes.
Protocol:
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspensions to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Caption: Protocol for Solubility Profile Determination.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the observed chemical shifts, multiplicities, and integrations to the respective protons and carbons in the molecular structure.
IR Spectroscopy Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hazard statements for a related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is prudent to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, a compound of considerable interest to the pharmaceutical industry. While some physical data is well-established, further experimental determination of properties such as the melting point and a comprehensive solubility profile is warranted. The provided experimental protocols offer a robust framework for researchers to obtain this critical information, thereby facilitating the compound's application in drug development and ensuring its quality and consistency.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
YouTube. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
-
Nature Protocols. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride,KISHIDA CHEMICAL CO., LTD.,PK01112E - Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
-
PMC. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. (R)-2-AMINO-1-(3-CHLOROPHENYL) ETHANOL HYDROCHLORIDE CAS#: 169032-01-3 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS: 169032-01-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol of significant interest in pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.
Chemical Identity and Physicochemical Properties
The hydrochloride salt of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol is a stable, crystalline solid that is amenable to standard laboratory handling. The "(1R)" designation signifies the specific stereochemical configuration at the hydroxyl-bearing carbon, a critical feature for its utility in asymmetric synthesis and its interaction with biological systems.
Below is the chemical structure of the parent compound:
Caption: Asymmetric synthesis workflow.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Parameters to Evaluate |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Presence of the molecular ion peak corresponding to the free base. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Characteristic absorption bands for O-H, N-H, C-Cl, and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage of the main component. |
| Chiral HPLC | Enantiomeric Purity (ee) | Separation and quantification of the (1R) and (1S) enantiomers. |
| Elemental Analysis | Elemental Composition | Percentage of C, H, N, and Cl should match theoretical values. |
Applications in Research and Drug Development
The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). [1]Its defined stereochemistry is crucial for achieving the desired pharmacological activity and minimizing off-target effects of the final drug product.
This compound and its analogs are structurally related to phenylethanolamines, a class of compounds known to interact with various biological targets, including adrenergic and other G-protein coupled receptors. As such, it is a key building block in the development of new therapeutics, particularly those targeting the central nervous system. [1]
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area. [2]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]* Avoid breathing dust. [2] Storage:
-
Store in a tightly sealed container in a cool, dry place. [3]* Keep away from incompatible materials such as strong oxidizing agents.
Safety:
-
The toxicological properties of this specific compound have not been extensively studied. However, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. [2]* It may cause skin and eye irritation. [2]
Conclusion
This compound is a fundamentally important chiral building block with direct applications in pharmaceutical research and development. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for its effective and safe use. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this versatile intermediate.
References
- MySkinRecipes. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hydrochloride.
- Echemi. (n.d.). 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride.
- LookChem. (n.d.). CAS No.469887-83-0,(S).
- Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98 7568-93-6.
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
Sources
An In-depth Technical Guide to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol with significant potential as a building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will delve into its synthesis, with a focus on asymmetric methodologies, its physicochemical properties, and its prospective pharmacological applications based on structure-activity relationships of analogous compounds.
Introduction: The Significance of Chiral 1,2-Amino Alcohols in Medicinal Chemistry
Chiral 1,2-amino alcohols are a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and active pharmaceutical ingredients (APIs). The specific stereochemistry of these compounds is often crucial for their biological activity, as it dictates the precise three-dimensional arrangement of functional groups that interact with biological targets such as enzymes and receptors. This stereoselectivity is fundamental to both the efficacy and safety of many drugs.
This compound belongs to this important class of molecules. Its structure, featuring a 3-chlorophenyl group, suggests potential interactions with biogenic amine transporters and receptors, making it a compound of interest for the development of antidepressants, anxiolytics, and other CNS-active agents. This guide will explore the current state of knowledge on this compound and provide a forward-looking perspective on its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related stereoisomer is presented in Table 1.
| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | (1R) | 1245623-78-2 | C₈H₁₁Cl₂NO | 208.09 |
| 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | (1S) | 469887-83-0 | C₈H₁₁Cl₂NO | 208.09 |
| 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (precursor) | N/A | 51084-83-4 | C₈H₉Cl₂NO | 206.07 |
Synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol
The enantioselective synthesis of chiral amino alcohols is a key challenge in pharmaceutical process chemistry. For (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol, a highly efficient method is the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor.
Rationale for the Choice of Asymmetric Transfer Hydrogenation
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for the synthesis of chiral alcohols.[1][2] This approach offers several distinct advantages over classical resolution or pressure hydrogenation techniques:
-
Operational Simplicity: ATH reactions are typically conducted under mild conditions and do not require specialized high-pressure equipment.[2]
-
Safety: The use of isopropanol or a formic acid/triethylamine mixture as the hydrogen source avoids the handling of flammable and explosive hydrogen gas.[2]
-
Green Chemistry: This method is considered a greener alternative as it often reduces the need for protecting groups, thus minimizing the number of synthetic steps and waste generation.[1]
-
High Enantioselectivity: With the appropriate chiral ligand, Ru-catalyzed ATH can achieve excellent enantiomeric excesses (ee), often exceeding 99%.[1]
Synthetic Scheme
The synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol can be achieved via the asymmetric transfer hydrogenation of 2-amino-1-(3-chlorophenyl)ethanone. A schematic of this reaction is depicted below.
Caption: Asymmetric transfer hydrogenation of 2-amino-1-(3-chlorophenyl)ethanone.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones.[1]
Materials:
-
2-amino-1-(3-chlorophenyl)ethanone hydrochloride
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
Chiral ligand (e.g., a chiral amino alcohol or diamine)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a clean, dry flask under an inert atmosphere, charge the [RuCl₂(p-cymene)]₂ and the chiral ligand in a suitable solvent. Stir at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate reaction vessel, charge the 2-amino-1-(3-chlorophenyl)ethanone hydrochloride and methanol.
-
Addition of Catalyst: Add the pre-formed Ruthenium catalyst to the solution of the ketone.
-
Addition of Hydrogen Source: Prepare a mixture of formic acid and triethylamine (typically a 5:2 molar ratio) and add it to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-65 °C and stir for the required time (typically monitored by TLC or LC-MS for completion).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation, filtration, and washing with a suitable solvent. Further purification can be achieved by recrystallization.
Analytical Characterization
The characterization of this compound and the determination of its enantiomeric purity are crucial for its use in pharmaceutical development. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of the product. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum to that of a known standard.[3]
Potential Applications and Pharmacological Outlook
While there is limited publicly available pharmacological data specifically for this compound, its structural features provide a strong basis for hypothesizing its potential therapeutic applications.
The 3-chlorophenyl moiety is a common feature in a number of CNS-active drugs. For instance, compounds containing a 3-chlorophenylpiperazine substructure have been investigated as potent antinociceptive agents, with evidence suggesting the involvement of the noradrenergic and/or serotoninergic systems.[4] Furthermore, other arylethanolamine derivatives have been explored for anti-obesity and hypoglycemic activities.[5]
Given this context, this compound is a valuable chiral building block for the synthesis of more complex molecules targeting monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine) or receptors. Its potential applications could lie in the development of:
-
Antidepressants: By modulating the levels of key neurotransmitters in the brain.
-
Anxiolytics: Through interaction with serotonergic or adrenergic receptors.
-
Analgesics: For the treatment of chronic pain conditions.
The diagram below illustrates the potential role of this compound as a key intermediate in a drug discovery workflow.
Caption: Drug discovery workflow utilizing the chiral building block.
Conclusion
This compound is a chiral amino alcohol with significant potential for pharmaceutical research and development. Its efficient synthesis via asymmetric transfer hydrogenation makes it an accessible and valuable building block. While direct pharmacological studies are yet to be widely published, its structural analogy to known CNS-active compounds suggests that it is a promising starting point for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the biological activity of this compound and its derivatives is warranted.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. PMC - NIH. [Link]
-
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]
-
The general principle for ruthenium-catalyzed transfer hydrogenation. ResearchGate. [Link]
-
Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. ACS Publications. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]
-
[(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
-
1-(3-Chlorophenyl)ethanone. PubChem. [Link]
-
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. MDPI. [Link]
-
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. PubChem. [Link]
-
2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. Pharmaffiliates. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 4. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]
Introduction: The Indispensable Role of Chirality in Amino Alcohols
An In-Depth Technical Guide to the Discovery and History of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a class of high-value organic compounds that serve as the structural backbone for a vast number of natural products and active pharmaceutical ingredients (APIs).[1] These molecules contain both an amine and an alcohol functional group, and their biological activity is frequently dictated by the specific three-dimensional arrangement, or stereochemistry, of these groups.[1] This enantiomer-specific interaction with biological targets like enzymes and receptors is a cornerstone of modern pharmacology.
The chiral 1,2-amino alcohol motif is particularly prevalent in a wide array of therapeutic agents.[2][3] Notable examples include:
-
Epinephrine and Norepinephrine: Used in the emergency treatment of severe allergic reactions and to manage hypotension.[2]
-
(R)-Salbutamol: A β-2 adrenergic receptor agonist for treating asthma and COPD.[2]
-
Antifungal, Antiemetic, and Antidepressant Drugs: Many commercial drugs in these categories feature a vicinal amino alcohol core.[3]
Beyond their direct inclusion in APIs, chiral amino alcohols are invaluable as chiral ligands in metal-catalyzed reactions, as organocatalysts, and as chiral auxiliaries that guide the stereochemical outcome of a reaction before being removed.[3][4][5] Consequently, the pursuit of efficient, scalable, and highly stereoselective synthetic routes to these compounds has been a major driver of innovation in organic chemistry for decades.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies, tracing the evolution from classical methods to cutting-edge catalytic technologies.
Part 1: The Foundation—Harnessing Nature's "Chiral Pool"
The earliest and most direct strategy for obtaining enantiomerically pure amino alcohols involved leveraging the readily available supply of chiral molecules produced by nature. This "chiral pool" synthesis begins with naturally occurring α-amino acids, which are overwhelmingly present in the L-configuration.
The core principle is straightforward: the chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol without disturbing the pre-existing stereocenter.[1] This method's primary advantage is the exceptional optical purity of the starting materials, which directly translates to the high enantiopurity of the product.[1]
However, the reliance on natural amino acids presents a significant limitation: the structural diversity of the resulting amino alcohols is confined to the side chains of the approximately 20 proteinogenic amino acids.[1]
Caption: The Chiral Pool approach for synthesizing amino alcohols.
Experimental Protocol: Reduction of L-Alanine to L-Alaninol
This protocol describes a representative reduction of a natural amino acid to its corresponding amino alcohol.
Materials:
-
L-Alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Addition: A solution of L-Alanine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water.
-
Filtration & Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄.
-
Isolation: The solvent is removed under reduced pressure to yield the crude L-Alaninol, which can be further purified by distillation or crystallization.
Part 2: The Catalytic Revolution—The Dawn of Asymmetric Synthesis
The limitations of the chiral pool approach spurred the development of methods to create chirality from non-chiral (achiral) starting materials. The breakthrough came with the advent of catalytic asymmetric synthesis, a field for which William S. Knowles, Ryoji Noyori, and K. Barry Sharpless were awarded the Nobel Prize in Chemistry in 2001.[6][7][8] Their work enabled the use of a small amount of a chiral catalyst to generate large quantities of a single enantiomer product, fundamentally changing the landscape of chemical synthesis.[9]
A. Asymmetric Hydrogenation of Ketones
Pioneered by Knowles and Noyori, chirally catalyzed hydrogenation reactions established that transition metal complexes bearing chiral ligands could effectively transfer chirality during the reduction of a double bond.[6][7] While their initial work focused on producing chiral amino acids, the principles were rapidly extended to the synthesis of chiral amino alcohols via the asymmetric reduction of α-amino ketones or related precursors.
A significant modern advancement is the development of Ruthenium-catalyzed asymmetric transfer hydrogenation. This method is particularly powerful as it can operate on unprotected α-ketoamines, eliminating the need for protection and deprotection steps that add complexity and reduce overall yield.[2] This approach allows for the direct, one-step synthesis of crucial pharmaceutical products like norepinephrine with exceptional enantioselectivity.[2]
Caption: General workflow for Ru-catalyzed transfer hydrogenation.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a generalized representation based on modern synthetic methods.[2]
Materials:
-
α-Amino ketone substrate
-
Chiral Ruthenium catalyst (e.g., RuCl[(R,R)-Tscymene]-DPEN)
-
Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Anhydrous solvent (e.g., methanol, isopropanol)
Procedure:
-
Inert Atmosphere: A reaction vessel is charged with the α-amino ketone substrate and the chiral ruthenium catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: The anhydrous solvent and the hydrogen source are added.
-
Heating: The reaction mixture is stirred and heated to a specified temperature (e.g., 60-75 °C) for the required duration (e.g., 4-20 hours).[2] Reaction progress is monitored by HPLC or TLC.
-
Cooling & Isolation: Once the conversion is complete, the mixture is cooled to room temperature.
-
Workup: The workup procedure varies. It may involve neutralization, filtration to remove the catalyst, and extraction.[2]
-
Purification: The crude product is purified, often by direct crystallization or column chromatography, to yield the enantiomerically pure 1,2-amino alcohol. An enantiomeric ratio of >99:1 is often achievable.[2]
B. Asymmetric Aminohydroxylation (AA) of Olefins
The work of K. Barry Sharpless provided a powerful method for the direct conversion of an alkene into a 1,2-amino alcohol in a single catalytic step.[1] The Sharpless Asymmetric Aminohydroxylation (AA) reaction utilizes osmium tetroxide (OsO₄) as the primary catalyst, a nitrogen source, and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[1]
The chiral ligand complexes with the osmium center, creating a chiral pocket that directs the facial selectivity of the addition across the double bond, thereby controlling the stereochemistry of the final product.[1] The choice between the two pseudoenantiomeric ligands ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which enantiomer of the amino alcohol is formed.
Part 3: Modern Frontiers—Biocatalysis and Novel Couplings
While catalytic hydrogenation and aminohydroxylation are pillars of modern synthesis, the field continues to evolve, driven by the need for greener, more efficient, and highly selective methods.
A. Biocatalysis with Engineered Amine Dehydrogenases (AmDHs)
Biocatalysis represents a paradigm shift, using enzymes to perform chemical transformations. For chiral amino alcohol synthesis, engineered amine dehydrogenases (AmDHs) have emerged as a powerful tool.[10] These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity.[10]
The advantages of this approach are significant:
-
Cost-Effectiveness: It uses inexpensive ammonia as the sole nitrogen source.[10]
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Sustainability: It avoids the use of heavy metals and generates water as the primary byproduct.[10]
The primary challenge has been the limited catalytic efficiency of native enzymes, but protein engineering techniques are rapidly overcoming this obstacle, making biocatalysis a viable industrial strategy.[10]
B. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings
Recent research has introduced novel strategies such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[11] This method employs a "radical polar crossover" strategy to precisely control both chemical and stereochemical selectivity.[11] By using strongly electron-withdrawing protecting groups on the imine, chemists can preferentially reduce the imine over the aldehyde to form an α-amino radical.[11] This radical is then trapped by a chromium(II) species, which subsequently undergoes a highly selective nucleophilic addition to the aldehyde.[11] This innovative approach allows for the modular synthesis of complex β-amino alcohols, achieving impressive enantiomeric excess (up to 99% ee) for products that were previously difficult to synthesize.[11][12]
Comparative Summary of Synthetic Strategies
| Strategy | Key Features | Advantages | Limitations |
| Chiral Pool Synthesis | Reduction of natural α-amino acids. | High enantiopurity, inexpensive starting materials.[1] | Limited to the structures of natural amino acids.[1] |
| Asymmetric Hydrogenation | Chiral transition metal-catalyzed reduction of α-amino ketones. | High efficiency and enantioselectivity, broad substrate scope. | Requires precious metal catalysts, often high pressure/temp. |
| Sharpless AA | Direct conversion of alkenes to 1,2-amino alcohols. | Single-step transformation, predictable stereochemistry. | Uses stoichiometric, toxic osmium tetroxide. |
| Biocatalysis (AmDHs) | Enzymatic reductive amination of α-hydroxy ketones. | Environmentally benign, mild conditions, high selectivity, low-cost N-source.[10] | Substrate scope can be limited, enzyme engineering may be required.[10] |
| Cr-Catalyzed Coupling | Asymmetric cross-coupling of aldehydes and imines. | Modular, accesses novel structures with high ee.[11] | Newer method, catalyst system can be complex. |
Conclusion
The history of chiral amino alcohol synthesis is a story of continuous innovation, reflecting the broader evolution of organic chemistry. The journey began with the logical but limited strategy of modifying nature's own chiral building blocks. The development of asymmetric catalysis by pioneers like Knowles, Noyori, and Sharpless revolutionized the field, providing the tools to create chirality on demand with remarkable precision and efficiency. Today, the frontier is expanding further with the advent of biocatalysis and novel metal-catalyzed couplings, which promise not only superior selectivity but also greater sustainability. For researchers and drug development professionals, this rich and diverse synthetic toolbox is essential for creating the next generation of chiral medicines and advanced materials.
References
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- The Origin of Biological Homochirality. Cold Spring Harbor Perspectives in Biology.
- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
- Synthesis of chiral amino-alcohols.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- What is catalytic asymmetric synthesis?. Nobel Prize Outreach.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Catalytic asymmetric synthesis. Nobel Prize Outreach.
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
- The Nobel Prize in Chemistry 2001. Kungl. Vetenskapsakademien.
- ASYMMETRIC C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
- 7. kva.se [kva.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical development. This phenylethanolamine derivative is a key structural motif in various norepinephrine reuptake inhibitors (NRIs), which are used in the treatment of conditions like ADHD and depression.[1] The protocol detailed herein eschews classical resolution, instead focusing on a modern, efficient, and highly stereoselective approach: the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor. We will delve into the mechanistic rationale for this strategy, provide a step-by-step experimental protocol, and outline the necessary analytical methods for product validation.
Introduction and Strategic Overview
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol is a chiral 1,2-amino alcohol. The precise stereochemical arrangement of the hydroxyl and amino groups is critical for its biological activity, as exemplified by its role as an intermediate for potent norepinephrine reuptake inhibitors.[2][3][4] The synthesis of such enantiopure compounds is a cornerstone of modern medicinal chemistry.
The synthetic strategy presented here is a two-step process that begins with a commercially available starting material, 2-bromo-1-(3-chlorophenyl)ethan-1-one. The core of this methodology is the asymmetric reduction of an intermediate α-amino ketone, which establishes the crucial chiral center. Among various methods for asymmetric ketone reduction, such as the Corey-Bakshi-Shibata (CBS) reduction[5][6][7], this guide focuses on a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). This method is highly efficient, utilizes a stable and readily available hydrogen source (formic acid/triethylamine), and consistently delivers high yields and excellent enantioselectivities (>99% ee).[8]
Overall Synthetic Workflow
The synthesis is logically divided into the preparation of the key precursor followed by the stereoselective reduction and final salt formation.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights: Asymmetric Transfer Hydrogenation
The key to achieving high enantioselectivity lies in the catalytic cycle of the asymmetric transfer hydrogenation. The process is facilitated by a chiral ruthenium catalyst, which creates a chiral environment for the hydride transfer from the formate species (derived from the HCOOH/TEA mixture) to the prochiral ketone.
The catalyst, typically a Ru(II) complex with a chiral diamine ligand, first forms an 18-electron ruthenium hydride species. The ketone substrate coordinates to this complex in a sterically preferred orientation, dictated by the chiral ligand. This preferential binding ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol product in significant excess.
Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 2-bromo-1-(3-chlorophenyl)ethan-1-one is a lachrymator and should be handled with extreme care.
Part A: Synthesis of 2-Amino-1-(3-chlorophenyl)ethan-1-one Hydrochloride (Precursor)
This two-step procedure first involves the formation of a hexamine salt, which is then hydrolyzed under acidic conditions to yield the desired α-amino ketone hydrochloride.[8]
Materials:
-
2-bromo-1-(3-chlorophenyl)ethan-1-one
-
Hexamethylenetetramine (HMTA)
-
Isopropyl alcohol (IPA)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (12 M HCl)
Protocol:
-
Hexamine Salt Formation:
-
To a round-bottom flask, add 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq), HMTA (1.1 eq), IPA (4 volumes), and MeCN (4 volumes).
-
Stir the mixture at room temperature. A creamy white solid should form almost immediately.
-
Continue stirring for 2 hours to ensure complete reaction.
-
Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with fresh IPA.
-
Dry the solid under vacuum to yield the hexamine salt. The yield is typically high ( >90%).
-
-
Acidic Hydrolysis (Delepine Reaction):
-
In a separate flask, suspend the dried hexamine salt (1.0 eq) in methanol (6 volumes).
-
While stirring, add concentrated HCl (2.0 eq) dropwise at room temperature over 5-10 minutes.
-
Stir the reaction mixture for 24 hours at room temperature. The slurry will gradually transform into a light-yellow solution and then may form a new precipitate.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the hexamine salt.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Cool the resulting slurry in an ice bath, filter the solid, wash with cold methanol, and dry under vacuum to obtain 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride as an off-white solid.[8]
-
Part B: Synthesis of this compound (Final Product)
Materials:
-
2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride
-
(1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II) catalyst [or similar chiral Ru catalyst]
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Protocol:
-
Asymmetric Reduction:
-
In an oven-dried flask under a nitrogen atmosphere, charge 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.1-0.5 mol %).
-
Add degassed methanol (10 volumes).
-
Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA). Add this mixture (approx. 1.5-2.0 eq relative to the ketone) to the reaction flask at room temperature.
-
Heat the reaction mixture to 60-65 °C and stir for 5-10 hours.
-
Monitor the reaction progress by chiral HPLC to confirm the conversion and determine the enantiomeric excess (ee).
-
-
Work-up and Isolation of the Free Base:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and water.
-
Basify the aqueous layer by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol as an oil or solid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Slowly add a solution of HCl (1.1 eq, e.g., 2 M in diethyl ether or isopropanol) with stirring.
-
A white precipitate should form. Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent and dry under vacuum to afford the final product, this compound.
-
Characterization and Data Analysis
The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons (approx. 7.3-7.6 ppm), the methine proton (-CHOH, approx. 5.0 ppm), the methylene protons (-CH₂NH₃⁺, approx. 3.0-3.2 ppm), and exchangeable protons from -OH and -NH₃⁺. |
| ¹³C NMR (DMSO-d₆) | Peaks for the aromatic carbons (approx. 125-145 ppm), the methine carbon (-CHOH, approx. 70 ppm), and the methylene carbon (-CH₂NH₃⁺, approx. 45 ppm). |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺. |
| Chiral HPLC | The final product should show a high enantiomeric excess (typically >99% ee), confirmed by comparison with a racemic standard. The (R)-enantiomer should be the major peak.[8] |
| Melting Point | A sharp melting point consistent with literature values for the hydrochloride salt. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Step A | Incomplete hydrolysis of the hexamine salt. | Increase reaction time for hydrolysis to 36 hours or slightly warm the reaction mixture (e.g., to 40°C). Ensure the correct stoichiometry of HCl. |
| Incomplete Reduction in Step B | Catalyst deactivation; insufficient HCOOH/TEA. | Ensure all reagents and solvents are properly degassed to avoid oxidation of the catalyst. Add a second charge of the HCOOH/TEA mixture. |
| Low Enantioselectivity | Presence of water; incorrect catalyst enantiomer. | Use anhydrous solvents and perform the reaction under an inert atmosphere. Double-check that the correct (1R,2R) catalyst was used to obtain the (1R) product. |
| Difficulty in Crystallizing the HCl Salt | Product is too oily or impure. | Purify the crude free base by column chromatography before attempting salt formation. Try different solvents for crystallization (e.g., isopropanol, ethanol, or mixtures with ether). |
References
-
Reddy, K. R., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. The Journal of Organic Chemistry. Available at: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Grund, V. R., et al. (2012). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.
Sources
- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. scihorizon.com [scihorizon.com]
Application Note: High-Resolution NMR Spectroscopy Protocol for Structural Elucidation and Purity Assessment of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide to acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride. This chiral amino alcohol is a key building block in the synthesis of various pharmaceutical compounds. Accurate structural confirmation and purity assessment are critical for regulatory approval and ensuring drug efficacy and safety. This protocol outlines the rationale behind solvent selection, sample preparation, and the setup of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It is designed to provide a robust framework for obtaining high-quality, reproducible data for both qualitative and quantitative analysis.
Introduction
This compound is a chiral molecule whose stereochemistry and purity are paramount in its application in drug development. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure, conformation, and the quantification of impurities. The presence of a chiral center, a substituted aromatic ring, and labile protons in the hydrochloride salt form presents unique challenges and considerations for NMR analysis. This guide provides a detailed protocol, grounded in established NMR theory, to navigate these complexities and obtain high-fidelity spectral data.
Causality Behind Experimental Choices
The selection of experimental parameters is not arbitrary; each choice is dictated by the physicochemical properties of this compound and the information sought.
-
Solvent Selection: The hydrochloride salt of an amino alcohol is polar and requires a polar deuterated solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high dissolving power for a wide range of organic compounds, including salts.[1] Its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are well-defined and typically do not overlap with signals from the analyte.[2] Deuterium oxide (D₂O) is another suitable solvent, particularly for observing the exchange of labile protons. In D₂O, the -NH₃⁺ and -OH protons will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum, which can be a useful diagnostic tool.[3]
-
Internal Standard: For accurate chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the conventional standard for organic solvents, defined as 0.00 ppm. For aqueous solutions like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used.[4]
-
NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within spin systems.[5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling molecular fragments.[5]
-
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound | NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 400 MHz or higher |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.8% D | 5 mm NMR tubes |
| Deuterium Oxide (D₂O), 99.9% D | Pipettes and tips |
| Tetramethylsilane (TMS) or other suitable internal standard | Vortex mixer |
| Glass wool or filter | Balance (analytical) |
Experimental Workflow Diagram
Caption: A logical path for structure elucidation.
-
¹H NMR Analysis:
-
Integrate the signals to confirm the relative number of protons in each environment.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons. The protons on the chiral center and the adjacent methylene group will form a complex spin system.
-
-
¹³C and DEPT Analysis:
-
Count the number of signals to confirm the number of unique carbon atoms.
-
Use DEPT-135 to identify the methine (CH, positive), methylene (CH₂, negative), and methyl (CH₃, positive) carbons.
-
-
2D NMR Analysis:
-
Use the HSQC spectrum to definitively link each proton to its directly attached carbon.
-
Trace the correlations in the COSY spectrum to map out the connectivity of the aliphatic backbone (-CH(OH)-CH₂-NH₃⁺).
-
Utilize the HMBC spectrum to confirm the attachment of the ethan-1-ol-2-amine hydrochloride chain to the 3-chlorophenyl ring. Look for correlations from the benzylic proton (H1) to the aromatic carbons.
-
Purity Assessment
The high resolution of NMR allows for the detection and potential quantification of impurities.
-
Residual Solvents: Signals from common organic solvents used in synthesis and purification can be identified and quantified.
-
Process Impurities: Byproducts or unreacted starting materials can be detected.
-
Enantiomeric Purity: While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric differentiation, allowing for the determination of enantiomeric excess (e.e.). [6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Broad Peaks | - Poor shimming- Sample contains solid particles- High sample concentration | - Reshim the spectrometer- Refilter the sample- Dilute the sample |
| Poor Signal-to-Noise | - Low sample concentration- Insufficient number of scans | - Increase sample concentration- Increase the number of scans |
| Phasing Problems | - Incorrect phasing parameters | - Manually re-phase the spectrum |
| Disappearance of -OH and -NH₃⁺ peaks | - Using D₂O as a solvent | - This is expected. Use an aprotic solvent like DMSO-d₆ to observe these peaks. |
Conclusion
This detailed NMR spectroscopy protocol provides a robust framework for the comprehensive analysis of this compound. By following these guidelines, researchers, scientists, and drug development professionals can obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and regulatory submissions. The integration of one- and two-dimensional NMR techniques ensures an unambiguous and thorough characterization of this important pharmaceutical intermediate.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Hans J. Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
- Kwan, E. E., & Groleau, E. M. (2011). Basic NMR Concepts. Harvard University.
-
LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. Royal Society of Chemistry. Retrieved from [Link]
-
University of Utah. (n.d.). Analyzing NMR Spectra. Retrieved from [Link]
- Williamson, R. T., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]
-
JEOL USA Inc. (n.d.). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
- Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
Sources
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. rsc.org [rsc.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modern Synthetic Strategies for the Efficient Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The demand for greater efficiency, sustainability, and molecular complexity has catalyzed a paradigm shift from traditional synthetic methods to more innovative and powerful technologies. This guide provides an in-depth exploration of key modern synthetic strategies that are reshaping the landscape of pharmaceutical process chemistry. We will delve into the mechanistic principles and practical applications of biocatalysis for chiral amine synthesis, palladium-catalyzed cross-coupling reactions, the emerging frontiers of photoredox and C-H activation, and the transformative potential of continuous flow chemistry as an enabling platform. Each section combines expert-driven insights into the causality of experimental choices with detailed, reproducible protocols and data, providing a comprehensive resource for professionals in the field.
The Ascendancy of Biocatalysis in Chiral Synthesis
The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the safety and efficacy of many therapeutics.[1][2] Biocatalysis has emerged as an indispensable tool, offering unparalleled selectivity and operating under mild, environmentally benign conditions, which significantly reduces the waste generated compared to many classical chemical methods.[3][4]
Rationale: The Enzymatic Advantage in Synthesizing Chiral Amines
Chiral amines are foundational building blocks present in approximately 40% of all active pharmaceutical ingredients (APIs).[5] Traditional chemical routes often struggle with poor stereoselectivity or require harsh conditions and complex protecting group strategies.[6] Enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), provide a direct and highly efficient alternative by catalyzing the asymmetric reductive amination of ketones.[6][7]
Key Advantages:
-
Superior Selectivity: Enzymes exhibit exceptional enantioselectivity, routinely achieving >99% enantiomeric excess (ee), as well as high regio- and chemoselectivity.[3][5]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, preserving sensitive functional groups.[3]
-
Sustainability: By avoiding heavy metals and harsh reagents, biocatalysis aligns with the principles of green chemistry, leading to more sustainable processes.[8]
Mechanism: Asymmetric Reductive Amination
Amine dehydrogenases catalyze the direct conversion of a ketone to a chiral amine using ammonia as the amine source and a nicotinamide cofactor (NAD(P)H) as the hydride donor.[6] The process is a powerful example of atom economy and efficiency. Enzyme engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural α-keto acids to accept a wide range of prochiral ketones.[6]
Experimental Protocol: AmDH-Catalyzed Synthesis of a Chiral Amine Intermediate
This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available, engineered amine dehydrogenase.
Materials:
-
Prochiral ketone substrate (1.0 equiv)
-
Engineered Amine Dehydrogenase (e.g., AmDH screening kit)
-
Ammonium phosphate buffer (1.0 M, pH 8.5)
-
NADH or NADPH cofactor (1-2 mol%)
-
Cofactor regeneration system: e.g., Glucose dehydrogenase (GDH) and D-Glucose (1.1 equiv)
-
Organic co-solvent (e.g., DMSO or IPA), if required for substrate solubility
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a temperature-controlled vessel, add the ammonium phosphate buffer.
-
Dissolve the D-Glucose, followed by the NAD(P)H cofactor and the glucose dehydrogenase enzyme. Stir until fully dissolved.
-
Add the amine dehydrogenase enzyme and allow it to dissolve.
-
If using a co-solvent, add it to the aqueous buffer solution (typically 10-30% v/v).
-
Reaction Initiation: Add the ketone substrate to the buffered enzyme solution. If the substrate is a liquid, add it directly. If it is a solid, it may be dissolved in a minimal amount of co-solvent first.
-
Incubation: Seal the vessel and agitate the reaction mixture (e.g., orbital shaker at 200 rpm) at the optimal temperature for the enzyme (typically 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the enzyme with a water-miscible organic solvent (e.g., acetonitrile) and analyze by HPLC or GC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction reaches completion, adjust the pH of the mixture to >10 with a suitable base (e.g., 2M NaOH) to ensure the amine product is in its free base form.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or MTBE.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purification: Purify the product as necessary via column chromatography or distillation.
Data Presentation: Performance of Engineered Amine Dehydrogenases
| Substrate (Ketone) | Enzyme Variant | Co-Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | AmDH-Evo-01 | 15% DMSO | 24 | >99 | >99 (R) |
| 2-Hexanone | AmDH-Evo-02 | 20% IPA | 18 | 98 | >99 (S) |
| Cyclohexyl methyl ketone | AmDH-Evo-03 | 10% DMSO | 24 | 95 | 98 (S) |
| 4'-Fluoroacetophenone | AmDH-Evo-01 | 15% DMSO | 20 | >99 | >99 (R) |
The Workhorse of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions in the pharmaceutical industry for the formation of C(sp²)-C(sp²) bonds, particularly for constructing the biaryl and heteroaryl-aryl motifs prevalent in many APIs.[9][10] Its popularity stems from its high functional group tolerance, the operational simplicity, and the commercial availability and relative stability of its boronic acid or ester reagents.[11]
Rationale: Why Suzuki Coupling Dominates
Compared to other cross-coupling methods like Stille (toxic organotin reagents) or Grignard-based couplings (high reactivity, limited functional group tolerance), the Suzuki reaction offers a more practical and scalable solution.[11] The boronic acid reagents are generally non-toxic, and the reaction conditions are mild enough to be compatible with the complex, polyfunctionalized molecules encountered in late-stage drug synthesis.[11][12]
Mechanism: The Palladium Catalytic Cycle
The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]
Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol provides a general method for coupling an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst like PEPPSI-IPr (1-2 mol%).[11]
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane, Toluene, or DMF, with 10-20% water.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, phenylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to obtain the pure biaryl product.
Next-Generation Strategies: Photoredox and C-H Activation
While established methods like cross-coupling are powerful, the field continues to evolve towards more atom-economical and novel synthetic pathways. Photoredox catalysis and C-H activation represent two such cutting-edge frontiers.[14][15][16]
Rationale: New Reactivity Under Mild Conditions
Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[15][17][18] This enables transformations that are difficult or impossible to achieve with traditional thermal methods and is particularly powerful for the late-stage functionalization of complex drug candidates.[15][19]
C-H Activation is a transformative strategy that aims to directly functionalize ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics).[14][20] This approach shortens synthetic sequences and reduces waste, offering a more sustainable and efficient route to complex molecules.[16]
Mechanism: General Principle of Photoredox Catalysis
A photocatalyst (PC), upon absorbing a photon of visible light, is promoted to an excited state (*PC) which is both a more potent oxidant and reductant than its ground state.[17] This excited state can then engage in a single-electron transfer with a substrate to initiate a chemical reaction before being regenerated, closing the catalytic cycle.
Protocol: Photoredox-Mediated C-H Trifluoromethylation of a Heteroaromatic Intermediate
This protocol outlines the direct trifluoromethylation of an electron-rich heterocycle, a common modification in medicinal chemistry to improve metabolic stability and potency.[17]
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Trifluoromethyl source: e.g., CF₃SO₂Cl (Langlois' reagent) or Umemoto's reagent (1.5 equiv)
-
Photocatalyst: e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y (1-2 mol%)
-
Solvent: Degassed acetonitrile (MeCN) or dimethylformamide (DMF)
-
Light Source: Blue LED strip (450 nm) or a compact fluorescent lamp (CFL)
Procedure:
-
Reaction Setup: In a vial or Schlenk tube, combine the heteroaromatic substrate, the trifluoromethyl source, and the photocatalyst.
-
Add the degassed solvent via syringe.
-
Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vessel and place it approximately 5-10 cm from the light source. Use a fan to maintain the reaction at room temperature.
-
Stir the reaction mixture under irradiation.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 6-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the trifluoromethylated product.
Enabling Technology: Continuous Flow Chemistry
Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by shifting from traditional batch reactors to continuously flowing streams.[21][22] This approach provides superior control over reaction parameters, leading to enhanced safety, scalability, and product quality.[23][24][25]
Rationale: The Advantages of Flow Processing
-
Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions.
-
Superior Heat & Mass Transfer: High surface-area-to-volume ratios in microreactors allow for near-instantaneous heating or cooling, preventing thermal runaway and improving selectivity.[24]
-
Scalability: Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more dangerous reactors.[22]
-
Reproducibility and Automation: Precise control over temperature, pressure, and residence time leads to highly consistent product quality and allows for full automation.[8]
Workflow Diagram: A Typical Lab-Scale Flow Chemistry Setup
Protocol: Adapting the Suzuki Coupling to a Continuous Flow System
This protocol describes how the previously mentioned Suzuki coupling can be translated into a safer and more efficient flow process.
System Setup:
-
Two HPLC pumps, one for a combined solution of aryl halide and boronic acid, and another for the base/catalyst solution.
-
A T-mixer to combine the reagent streams.
-
A heated reactor coil (e.g., PFA or stainless steel tubing) immersed in an oil bath or mounted on a heater block.
-
A back-pressure regulator (BPR) to maintain pressure and keep solvents from boiling.
-
A collection vessel.
Procedure:
-
Solution Preparation:
-
Solution A: Dissolve the aryl bromide and phenylboronic acid in the chosen solvent (e.g., dioxane).
-
Solution B: Dissolve the base and a soluble palladium catalyst (e.g., a PEPPSI pre-catalyst) in the same solvent system (with water). Ensure all components are fully dissolved to avoid clogging.
-
-
System Priming: Prime both pumps and lines with the solvent to remove air bubbles.
-
Reaction Initiation: Set the reactor to the desired temperature (e.g., 120 °C; higher temperatures are possible in flow due to pressurization). Set the BPR to a suitable pressure (e.g., 10 bar).
-
Begin pumping both solutions at the desired flow rates into the T-mixer. The total flow rate and reactor volume will determine the residence time.
-
Steady State: Allow the system to reach a steady state by discarding the initial output (typically 2-3 reactor volumes).
-
Collection: Once at steady state, collect the product stream exiting the BPR.
-
Monitoring & Optimization: Samples can be taken directly from the output for analysis. Reaction parameters like temperature, residence time, and stoichiometry can be rapidly optimized by adjusting flow rates and temperature settings.
-
Shutdown and Quenching: Upon completion, flush the system with clean solvent. The collected product stream can be worked up as described in the batch protocol.
Conclusion
The modern synthesis of pharmaceutical intermediates is characterized by a drive towards precision, efficiency, and sustainability. The strategic implementation of biocatalysis, advanced transition-metal catalysis, photoredox chemistry, and continuous flow technologies provides chemists with an unprecedented toolkit to tackle complex synthetic challenges. By understanding the fundamental principles behind these methods and leveraging detailed, validated protocols, researchers and drug development professionals can accelerate the discovery and manufacturing of next-generation medicines.
References
- Huisman, G. W., & Collier, S. J. (2013). Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. Bioorganic & Medicinal Chemistry, 26, 1275–1284. [Source: MDPI, https://www.mdpi.com/1420-3049/26/12/3258]
- Hammer, S. C., Knight, A. M., & Arnold, F. H. (2020). Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Catalysis. [Source: ACS Publications, https://pubs.acs.org/doi/10.
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Angewandte Chemie International Edition, 56(25), 7112-7132. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488126/]
- Arlow, T. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Arlow Consulting. [Source: Arlow Consulting, https://www.arlaw.co/insights/continuous-flow-chemistry-revolutionizing-pharma-manufacturing]
- Gotor-Fernández, V., & Gotor, V. (2021). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Source: ACS Publications, https://pubs.acs.org/doi/10.
- Oganesyan, G. A., & Suplatov, D. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 14(9), 879. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472421/]
- Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Biotechnology, 12(6), 587-604. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/11849955/]
- Singh, R., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10278021/]
- He, J., Wasa, M., & Yu, J.-Q. (2016). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Nature Chemistry, 8(12), 1142-1151. [Source: PubMed Central, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5560155/]
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Photoredox Catalysts. Chemical Reviews, 113(7), 5322-5363. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/cr300503r]
- Maloney, K. M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1534-1542. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acs.oprd.8b00249]
- Wang, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(12), 3836-3844. [Source: RSC Publishing, https://pubs.rsc.org/en/content/articlelanding/2022/cy/d2cy00548d]
- Syrris, A. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Source: Syrris, https://www.syrris.com/regions/flow-chemistry-in-the-pharmaceutical-industry/]
- Linqust. (2024). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Linqust. [Source: Linqust, https://www.linqust.
- de Gonzalo, G., & Gotor-Fernández, V. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Catalysts, 10(2), 201. [Source: MDPI, https://www.mdpi.com/2073-4344/10/2/201]
- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth. [Source: Biosynth, https://www.biosynth.
- Maji, A., & D. Sames. (2014). Transition-metal catalyzed C–H activation as a means of synthesizing complex natural products. Chemical Society Reviews, 43(18), 6296-6309. [Source: RSC Publishing, https://pubs.rsc.org/en/content/articlelanding/2014/cs/c4cs00115k]
- ACS Green Chemistry Institute. (n.d.). C-H Activation. ACS GCI Pharmaceutical Roundtable. [Source: ACS GCI Pharmaceutical Roundtable, https://www.acsgcipr.
- Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 837. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303319/]
- Sigma-Aldrich. (2024). Illuminating Progress: Recent Advances in Photoredox Catalysis. Sigma-Aldrich. [Source: Sigma-Aldrich, https://www.sigmaaldrich.
- MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. [Source: MDPI, https://www.mdpi.
- Li, Z., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Source: University of Illinois, https://zhaogroup.scs.illinois.edu/files/2018/03/123_BMCL_2018.pdf]
- Asynt. (2023). What Role Does Flow Chemistry Play in API Manufacturing? Asynt. [Source: Asynt, https://www.asynt.com/about-us/blog/what-role-does-flow-chemistry-play-in-api-manufacturing/]
- Yoneda, E. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Source: Yoneda Labs, https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Atmakuri, L. R., & Arige, S. (2023). Recent Advancements in Pharmaceutical Process Chemistry. MAT Journals. [Source: MAT Journals, https://www.matjournals.com/Journal/Recent-Advancements-in-Pharmaceutical-Process-Chemistry.html]
- Blacker, J., & Headley, C. (2019). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. [Source: White Rose eTheses Online, https://etheses.whiterose.ac.uk/24982/]
- Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. [Source: Charnwood Discovery, https://www.charnwood-discovery.
- Vapourtec. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Vapourtec. [Source: Vapourtec, https://www.vapourtec.com/flow-chemistry-resource-center/continuous-api-manufacturing-flow-chemistry-and-the-pharmaceutical-sector/]
- Thakare, K., et al. (2026). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical & Biomedical Imaging. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acschembio.5b00938]
- Ackermann, L. (2011). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 111(3), 1315-1345. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/cr100412j]
- de Leseleuc, M., & Collins, S. K. (2015). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 20(5), 7528-7543. [Source: MDPI, https://www.mdpi.com/1420-3049/20/5/7528]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox Catalysis in Organic Chemistry. Science, 322(5898), 77-80. [Source: Princeton University, https://macmillan.princeton.edu/wp-content/uploads/2018/02/Chem-Rev-2016-Perspective.pdf]
- Leresche, J. E., & Meyer, H.-P. (2006). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. Organic Process Research & Development, 10(3), 572-581. [Source: ResearchGate, https://www.researchgate.
- Halford, B. (2012). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 36(10). [Source: Pharmaceutical Technology, https://www.pharmtech.com/view/new-horizons-cross-coupling-reactions]
- Enamine. (2024). Unnatural Amino Acids. Enamine. [Source: Enamine, https://enamine.
- Nugent, T. C. (Ed.). (2012). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Source: ResearchGate, https://www.researchgate.
- Plumb, K., & Subscriber, G. (2020). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development, 24(1), 14-25. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acs.oprd.9b00407]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Source: RSC Publishing, https://pubs.rsc.org/en/content/chapter/bk9781849731590-00001/978-1-84973-159-0]
Sources
- 1. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. matjournals.net [matjournals.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transition-metal catalyzed C–H activation as a means of synthesizing complex natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 21. syrris.com [syrris.com]
- 22. asynt.com [asynt.com]
- 23. contractpharma.com [contractpharma.com]
- 24. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Chiral Amino Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating enantiomerically pure amino alcohols. Chiral 1,2-amino alcohols are critical structural motifs in a vast array of pharmaceuticals and serve as indispensable ligands in asymmetric catalysis.[1][2] However, their synthesis and purification present significant challenges, often becoming a bottleneck in the development pipeline.[3][4]
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to navigate the complexities of chiral amino alcohol purification.
Section 1: Choosing Your Purification Strategy
The selection of an appropriate purification method is the most critical decision and depends on the scale of your experiment, the properties of your amino alcohol, and the required level of enantiomeric purity.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Stability and degradation pathways of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is curated to explain the causality behind experimental observations and to provide scientifically grounded solutions to challenges encountered during research and development.
I. Understanding the Molecule: Structural Features and Inherent Stability Considerations
This compound possesses several key structural features that influence its stability:
-
Chiral Center: The presence of a stereocenter at the carbon bearing the hydroxyl group makes this molecule chiral. Enantiomeric purity is often critical for pharmacological activity, and any degradation or transformation that affects this center is a significant concern.
-
Amino Alcohol Moiety: The primary amine and secondary alcohol functionalities are susceptible to oxidative degradation.
-
Chlorophenyl Group: The chlorinated aromatic ring is generally stable but can be subject to photolytic degradation under certain conditions.
-
Hydrochloride Salt: The hydrochloride salt form enhances aqueous solubility and stability compared to the free base. However, it can also influence degradation pathways, particularly under thermal stress.
II. Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common questions regarding the stability of this compound.
FAQ 1: What are the primary degradation pathways I should be aware of for this compound?
Based on its structure, this compound is susceptible to several degradation pathways, primarily oxidation, and to a lesser extent, photolytic and thermal degradation.
-
Oxidative Degradation: The amino alcohol moiety is the most likely site for oxidation. The secondary alcohol can be oxidized to a ketone, while the primary amine can undergo oxidative deamination.[1][2]
-
Photodegradation: Aromatic chlorides can be susceptible to photolytic cleavage, although this typically requires exposure to high-energy UV light.[3]
-
Thermal Degradation: As a hydrochloride salt, the compound may exhibit complex thermal degradation patterns, potentially involving the loss of HCl.[4][5]
FAQ 2: I am observing a loss of potency in my sample during storage. What could be the cause?
A loss of potency is likely due to chemical degradation. The most probable cause is oxidation, especially if the sample has been exposed to air (oxygen) or contains trace metal ion impurities which can catalyze oxidative reactions. To troubleshoot this:
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Check for Impurities: Analyze the sample for the presence of oxidative degradation products using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Consider Excipient Interactions: If formulated, excipients can impact drug stability.[6][7] For example, excipients containing peroxides can accelerate oxidative degradation.
FAQ 3: My analytical chromatogram shows a new peak appearing over time. How can I identify this degradation product?
The appearance of a new peak in a chromatogram is a clear indication of degradation. To identify this unknown compound:
-
High-Resolution Mass Spectrometry (HRMS): LC-MS/MS is a powerful tool for structural elucidation. The accurate mass measurement can provide the elemental composition of the degradant, and the fragmentation pattern can reveal structural information.
-
Forced Degradation Studies: Performing forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) can help generate the degradation product in higher concentrations, facilitating its isolation and characterization.[3][8][9] Comparing the retention time of the unknown peak with those generated during forced degradation can help identify the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can provide definitive structural information.
FAQ 4: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is expected to be pH-dependent.
-
Acidic Conditions: The compound is likely to be more stable in acidic to neutral pH due to the protonation of the amino group, which can reduce its susceptibility to oxidation.
-
Alkaline Conditions: In basic solutions, the free amine is more susceptible to oxidation. Furthermore, base-catalyzed side reactions may occur.
It is crucial to perform pH-stability profiling as part of your pre-formulation studies.
III. Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to resolving specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected peak broadening or tailing in HPLC analysis. | 1. Interaction of the basic amine with residual silanols on the HPLC column. 2. On-column degradation. 3. Poor sample solubility in the mobile phase. | 1. Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. 2. Ensure the mobile phase pH is compatible with the compound's stability. 3. Adjust the mobile phase composition or the sample diluent to improve solubility. |
| Loss of chiral purity over time. | 1. Racemization at the chiral center, potentially catalyzed by heat or extreme pH. 2. Presence of an impurity that is the other enantiomer. | 1. Store the compound at recommended temperatures and avoid harsh pH conditions. 2. Use a chiral HPLC method to monitor the enantiomeric purity of the starting material and throughout the stability study. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | 1. Oxidative degradation, often leading to the formation of colored byproducts. 2. Photodegradation if exposed to light. | 1. Store the solid under an inert atmosphere and in a tightly sealed container. 2. Protect the sample from light by using amber vials or storing it in the dark. |
| Inconsistent results in stability studies. | 1. Variability in storage conditions (temperature, humidity, light exposure). 2. Non-validated analytical method. 3. Interaction with container closure system. | 1. Use a calibrated stability chamber with controlled temperature and humidity. 2. Develop and validate a stability-indicating analytical method according to ICH guidelines. 3. Conduct compatibility studies with the proposed container closure system. |
IV. Potential Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is crucial for developing stable formulations and appropriate analytical methods.
A. Oxidative Degradation
Oxidation is a primary concern for this molecule.
Caption: Potential oxidative degradation pathways.
-
Oxidation of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, forming 2-amino-1-(3-chlorophenyl)ethan-1-one. This is a common degradation pathway for amino alcohols.[1]
-
Oxidative Deamination: The primary amino group can be oxidized to an imine, which is then hydrolyzed to a ketone, ultimately leading to the formation of 1-(3-chlorophenyl)-1-hydroxyethan-2-one and ammonia.[2][10]
B. Photodegradation
While less common for chlorinated aromatic compounds in the absence of a strong chromophore, photolytic degradation is a possibility under intense UV light.
Caption: Potential photolytic degradation pathways.
-
Dechlorination: High-energy photons could induce homolytic cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical. This radical could then abstract a hydrogen atom to form (1R)-2-amino-1-phenylethan-1-ol.
-
Polymerization: The radical intermediates formed during photolysis could also initiate polymerization reactions, leading to the formation of colored, high-molecular-weight products.
V. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
A. General Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
B. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid to a concentration of 0.1 mg/mL for analysis.
-
-
Photodegradation (Solution):
C. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point would be:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 220 nm or 254 nm).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
VI. Summary of Key Stability Considerations
| Factor | Potential Impact | Mitigation Strategy |
| Oxygen | High risk of oxidative degradation of the amino alcohol moiety. | Store under an inert atmosphere (N₂ or Ar). Use antioxidants in formulations where appropriate. |
| Light | Moderate risk of photolytic degradation, especially under UV exposure. | Store in light-resistant containers (e.g., amber vials). |
| Temperature | Increased temperature accelerates all degradation pathways. | Store at controlled room temperature or refrigerated, as determined by stability studies. |
| pH | Stability is likely pH-dependent, with higher degradation rates at alkaline pH. | Maintain the pH of solutions in the acidic to neutral range. Use appropriate buffers in liquid formulations. |
| Excipients | Can either stabilize or destabilize the compound. | Conduct thorough excipient compatibility studies during pre-formulation. |
VII. References
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline.
-
ICH Guidelines. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ICH Guidelines.
-
Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts. Retrieved from Google Patents.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science.
-
Colorcon. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from Colorcon.
-
ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from ResearchGate.
-
ResearchGate. (2025, August 7). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. Retrieved from ResearchGate.
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH.
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from Wikipedia.
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from ICH.
-
ResearchGate. (2025, August 6). Pharmaceutical Photostability: A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability - Part II. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from ResearchGate.
-
University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from ThinkIR.
-
National Institutes of Health. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Retrieved from PMC.
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from theses.gla.ac.uk.
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from ACS Publications.
-
PubMed. (n.d.). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. Retrieved from PubMed.
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from Colorcon.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from a relevant source.
-
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from Chemistry LibreTexts.
-
PubMed. (n.d.). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Retrieved from PubMed.
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from UKnowledge.
-
MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from MDPI.
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from Restek.
-
Open Access Journals. (2024, October 28). The Importance of Excipients in Drugs. Retrieved from Open Access Journals.
-
MDPI. (n.d.). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from MDPI.
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from IJCRT.org.
-
Semantic Scholar. (n.d.). DEGRADATION OF PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATIONS CONTAINING ASPIRIN. Retrieved from Semantic Scholar.
-
ACS Publications. (2026, January 25). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. Retrieved from The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Oxidative deamination. Retrieved from Wikipedia.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International.
-
National Institutes of Health. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from PMC.
-
PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from PubMed.
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from IntechOpen.
-
ResearchGate. (2025, August 5). On the thermal stability of some ammonium salts. Retrieved from ResearchGate.
-
International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from ICH.
-
European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. Retrieved from European Pharmaceutical Review.
-
MDPI. (n.d.). Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. Retrieved from MDPI.
-
National Institutes of Health. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from PMC.
-
ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from Analytical Chemistry.
-
National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from PMC.
-
PubMed. (2015). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2. Retrieved from PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. colorcon.com [colorcon.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Resolving racemic mixtures of 2-amino-1-(3-chlorophenyl)ethan-1-ol
Welcome to the Technical Support Center for Chiral Resolution. As Senior Application Scientists, we understand that separating enantiomers is a critical, and often challenging, step in chemical research and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the resolution of racemic 2-amino-1-(3-chlorophenyl)ethan-1-ol, a key chiral building block.
Our approach is grounded in fundamental principles and practical, field-tested experience to help you navigate the complexities of chiral separation.
Method Selection Guide: Choosing Your Resolution Strategy
The optimal resolution strategy depends on several factors, including the scale of your synthesis, required enantiomeric purity (e.e.), cost considerations, and available equipment. The three primary methods for resolving 2-amino-1-(3-chlorophenyl)ethan-1-ol are classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.
The following table provides a high-level comparison to guide your initial decision-making.
| Feature | Classical Resolution | Enzymatic Kinetic Resolution | Preparative Chiral HPLC |
| Max Theoretical Yield | 100% (with racemization of unwanted enantiomer) | 50% (for a single enantiomer) | >95% |
| Typical Purity (e.e.) | 95% to >99% (after recrystallization) | >99% (for one enantiomer) | >99.5% |
| Scalability | Excellent (grams to multi-kilogram) | Good (milligrams to kilograms) | Poor to Fair (milligrams to grams) |
| Development Time | Moderate to High (screening required) | Moderate (enzyme/solvent screening) | High (method development) |
| Cost per Gram | Low to Moderate | Moderate to High (enzyme cost) | Very High (solvent/column cost) |
| Key Principle | Formation of separable diastereomeric salts.[1] | Enantioselective enzymatic reaction.[2][3] | Differential interaction with a chiral stationary phase.[4] |
To further assist in your selection, the following workflow diagram outlines a decision-making process.
Caption: Decision workflow for selecting a chiral resolution method.
Section 1: Classical Resolution via Diastereomeric Salt Crystallization
This technique remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[5] The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][6] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.[1][7]
Detailed Protocol: Resolution with (+)-Tartaric Acid
-
Salt Formation:
-
In a suitable reactor, dissolve 1.0 equivalent of racemic 2-amino-1-(3-chlorophenyl)ethan-1-ol in methanol (approx. 10 volumes).
-
In a separate vessel, dissolve 0.55 equivalents of (+)-tartaric acid in a minimum amount of warm methanol. Rationale: Using a slight excess of the racemate ensures the resolving agent is fully consumed, but starting with sub-stoichiometric amounts of the acid is crucial for achieving high diastereomeric purity in the initial crystallization.
-
Slowly add the tartaric acid solution to the solution of the racemate while stirring at 50-60°C.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4-6 hours. The formation of a precipitate should be observed. Rationale: Slow cooling is critical to allow for the selective crystallization of the less soluble diastereomer and prevent the co-precipitation of the more soluble one.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize the yield of the crystallized salt.
-
-
Isolation and Purification:
-
Filter the crystalline solid and wash the filter cake with a small amount of cold methanol.
-
Dry the solid under vacuum. This is your first crop of the diastereomeric salt.
-
Analyze the enantiomeric excess of the amine in this salt by liberating a small sample and analyzing via chiral HPLC.
-
If the desired purity (>98% d.e.) is not achieved, recrystallize the salt from fresh methanol.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 2M NaOH solution) dropwise until the pH of the aqueous layer is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched 2-amino-1-(3-chlorophenyl)ethan-1-ol.
-
Workflow for Classical Resolution
Caption: Step-by-step workflow of classical diastereomeric salt resolution.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q1: My reaction mixture "oiled out" instead of forming crystals. What should I do?
-
Answer: Oiling out occurs when the diastereomeric salt is less soluble in the solvent than the solvent is in the salt at a given temperature, leading to a liquid-liquid phase separation.
-
Immediate Action: Try adding more solvent to reduce the concentration below the saturation point of the oil. Gentle heating may also help to redissolve the oil, after which you can attempt a slower cooling cycle.
-
Root Cause & Prevention: The solvent choice is likely suboptimal. Screen a range of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). A systematic screening approach is often necessary.[8]
-
Q2: The yield of my crystallized salt is very low (<20%). How can I improve it?
-
Answer: Low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor.
-
Optimization: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., 0-5°C) and allowing enough time for crystallization to complete.
-
Solvent System: Consider using an anti-solvent. After the initial crystallization from a good solvent (like methanol), you can try adding a solvent in which the salt is poorly soluble (like MTBE or heptane) to precipitate more material. This must be done carefully to avoid crashing out the other diastereomer.
-
Resolving Agent: The difference in solubility between the two diastereomeric salts may not be large enough. You may need to screen other chiral resolving agents, such as mandelic acid or dibenzoyltartaric acid derivatives.[6]
-
Q3: The enantiomeric excess (e.e.) of my final product is poor (<90%) even after recrystallization. What's wrong?
-
Answer: Poor enantiomeric excess indicates co-crystallization of the undesired diastereomer.
-
Purity of Resolving Agent: First, confirm the enantiomeric purity of your chiral resolving agent. Using a resolving agent with low e.e. will directly limit the maximum achievable purity of your product.
-
Crystallization Kinetics: A cooling rate that is too fast is a common culprit. It traps the more soluble diastereomer in the crystal lattice. Ensure your cooling is slow and controlled.
-
Stoichiometry: The ratio of the resolving agent to the racemate is critical. Using exactly 0.5 equivalents of the resolving agent often provides the best selectivity. Fine-tuning this stoichiometry can sometimes improve purity.[7]
-
Section 2: Enzymatic Kinetic Resolution (EKR)
EKR utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other unreacted.[2] For β-amino alcohols, lipases are highly effective at catalyzing the enantioselective acylation of either the amino or the hydroxyl group.[9] The most widely used and robust enzyme for this class of compounds is immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435.[2]
Detailed Protocol: Lipase-Catalyzed Acylation
-
Reaction Setup:
-
To a flask, add racemic 2-amino-1-(3-chlorophenyl)ethan-1-ol (1.0 eq), a suitable organic solvent (e.g., toluene or MTBE, 15 volumes), and the immobilized lipase (Novozym 435, typically 10-20 mg per mmol of substrate).
-
Add an acyl donor (1.0-1.5 eq), such as vinyl acetate or isopropyl acetate. Rationale: Vinyl acetate is often preferred as its vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.[10]
-
Stir the suspension at a controlled temperature, typically between 30-50°C.
-
-
Monitoring the Reaction:
-
The reaction progress must be monitored closely. Take small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours), filter out the enzyme, and analyze the sample by chiral HPLC.
-
The goal is to stop the reaction at or very near 50% conversion. Rationale: In a perfect kinetic resolution, reacting past 50% conversion will begin to acylate the slower-reacting enantiomer, which will decrease the enantiomeric excess of both the acylated product and the remaining starting material.
-
-
Workup and Separation:
-
Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
You are now left with a mixture of the unreacted amino alcohol (one enantiomer) and the acylated product (the other enantiomer). These can be separated by standard column chromatography or by an acid/base extraction, as their chemical properties are now distinct.
-
Troubleshooting Guide: Enzymatic Kinetic Resolution
Q1: The enzymatic reaction is extremely slow or has stalled completely.
-
Answer: Low enzyme activity is the most common cause.
-
Enzyme Quality: Ensure your enzyme has not been denatured by improper storage or exposure to inhibitors.
-
Water Content: Lipases require a minimal amount of water to maintain their active conformation, but excess water can promote hydrolysis of the product. The solvent should be dry but not anhydrous. Sometimes adding a very small amount of buffer or water (e.g., 0.1% v/v) can help.
-
Temperature: While higher temperatures increase reaction rates, temperatures above 60°C can begin to denature CALB. The optimal temperature is usually between 40-50°C.[2]
-
Q2: The enantioselectivity (E-value) is low, resulting in poor e.e. at 50% conversion.
-
Answer: The E-value is a measure of how much faster the enzyme reacts with one enantiomer than the other. A low E-value is an inherent property of the enzyme-substrate-solvent system.
-
Solvent Choice: The solvent can have a profound impact on enzyme selectivity. Screen different solvents. Non-polar solvents like hexane or toluene often give higher selectivity than more polar ones like THF.
-
Acyl Donor: The structure of the acyl donor can also influence selectivity. Try different esters (e.g., isopropyl acetate, ethyl acetate, or bulkier ones like vinyl butyrate) to see if selectivity improves.
-
Temperature: Lowering the reaction temperature can sometimes increase the E-value, though it will also slow down the reaction rate.
-
Q3: How do I get the other enantiomer in high purity?
-
Answer: Standard EKR provides the acylated product and the unreacted starting material. If the enzyme selectively acylates the (R)-enantiomer, you will be left with the (S)-enantiomer as the unreacted starting material. To obtain the (R)-enantiomer, you would need to hydrolyze the acylated product (e.g., with mild base) after separating it from the (S)-enantiomer. Alternatively, some enzymes show opposite enantiopreference, so screening different lipases (e.g., from Pseudomonas cepacia) might allow you to directly obtain the other enantiomer.[10][11]
Section 3: Analytical Methods - Chiral HPLC
Accurate determination of enantiomeric excess is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4]
Frequently Asked Questions: Chiral HPLC Analysis
Q1: How do I choose the right chiral column for 2-amino-1-(3-chlorophenyl)ethan-1-ol?
-
Answer: Column selection is largely an empirical process, but for β-amino alcohols, certain types of chiral stationary phases (CSPs) are known to be effective.[4]
-
Polysaccharide-based CSPs: Columns like Chiralpak AD, AS, IG, or Lux Cellulose/Amylose series are excellent first choices. They are robust and versatile.
-
Macrocyclic Glycopeptide CSPs: Columns like Astec CHIROBIOTIC T (based on teicoplanin) are particularly effective for separating underivatized amino acids and amino alcohols due to their ionic groups.[12]
-
Zwitterionic CSPs: Phases like CHIRALPAK ZWIX are designed for ampholytic molecules like amino alcohols and can offer excellent resolution.[13]
-
Q2: What is a good starting mobile phase for method development?
-
Answer: For polysaccharide columns, start with a normal-phase system like Hexane/Isopropanol or Hexane/Ethanol. A typical starting point is a 90:10 mixture. Add a small amount of an amine modifier, like diethylamine (DEA) (0.1%), to improve peak shape and reduce tailing for basic analytes. For macrocyclic or zwitterionic columns, reversed-phase or polar organic modes are more common. A simple system of Methanol/Acetonitrile with a small amount of acid (TFA) or base (DEA) is a good starting point.[12]
Q3: My peaks are broad and tailing badly. What can I do?
-
Answer: This is a classic problem when analyzing amines.
-
Use an Additive: As mentioned, adding a basic modifier like DEA or a competing base to your mobile phase is essential. It will saturate the acidic silanol sites on the silica support that cause non-specific interactions and peak tailing.
-
Check pH: Ensure the pH of your mobile phase is appropriate for the analyte and column. For amines, a slightly basic mobile phase often gives better peak shape.
-
Lower Concentration: Injecting too much sample can overload the column and lead to poor peak shape. Try diluting your sample.
-
Q4: I can't get baseline separation between the two enantiomer peaks. How can I improve the resolution?
-
Answer: Improving resolution involves changing the selectivity (separation factor, α) or the efficiency (plate count, N).
-
Change Mobile Phase Composition: Systematically vary the ratio of your strong solvent (e.g., isopropanol) to your weak solvent (e.g., hexane). Small changes can have a large impact on selectivity.
-
Try a Different Alcohol Modifier: Switching from isopropanol to ethanol, or n-butanol can alter the chiral recognition mechanism and improve separation.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) often increases selectivity and improves resolution, though it will increase backpressure.
-
Reduce Flow Rate: Lowering the flow rate increases efficiency and can improve resolution, at the cost of longer run times.
-
References
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
- Chiral resolution. Wikipedia.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Resolution of racemic amino acids.
- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository.
-
Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle. White Rose eTheses Online. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of chiral intermediates for drugs synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
- Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
- Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu.
-
SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. II. THE SYNTHESIS OF SOME EPHEDRINE HOMOLOGS AND THE RESOLUTION OF EPHEDRINE. Journal of the American Chemical Society. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Comprehensive Review of Ephedrine Analogues: Varieties, Abuse and Synthesis Methodologies. ResearchGate. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
-
Chiral Resolution Screening. Onyx Scientific. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications (RSC Publishing). [Link]
- Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzym
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [Link]
-
Chiral Resolution and Confirmation. Veranova. [Link]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Source not provided].
-
A simple and environmentally friendly reaction has been developed for the first time for one- pot synthesis of β-amino alcohol derivatives from aromatic phenols, epichlorohydrin and amines by using phase transfer catalysts (PTC) and Aspergillus Oryzae lipase biocatalyst. Growing Science. [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
- The preparation method of (1 r,2s)-(-)-ephedrine or its hydrochloride.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. onyxipca.com [onyxipca.com]
- 9. growingscience.com [growingscience.com]
- 10. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Solvent-Induced Stability Challenges for Amino Alcohol Hydrochlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with amino alcohol hydrochlorides. The stability of these compounds is critically dependent on the solvent system, and seemingly minor choices can lead to significant experimental variability, product degradation, and loss of efficacy.
This resource provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve solvent-related stability issues in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for amino alcohol hydrochlorides in solution?
The primary stability concerns revolve around three interconnected phenomena:
-
Chemical Degradation: The inherent reactivity of the amino alcohol structure can lead to degradation through pathways like oxidation, cyclization, or elimination. The solvent can directly participate in or catalyze these reactions.
-
Salt Disproportionation: This is a critical and often overlooked issue. Disproportionation is the conversion of the hydrochloride salt back to its less soluble free base form.[1] This process can drastically reduce solubility and bioavailability, leading to precipitation and inconsistent results.[1]
-
Physical Instability: This includes issues like precipitation (often due to disproportionation) and changes in the solid-state form (polymorphism) upon solvent removal, which can affect dissolution rates and manufacturability.[1]
Q2: How does solvent polarity affect the stability of my compound?
Solvent polarity is a double-edged sword. While polar solvents are often required to dissolve the ionic hydrochloride salt, they can also promote degradation.
-
High Polarity (e.g., Water, Methanol): These solvents excel at solvating the ionic salt, maintaining its dissociated form (R-NH₃⁺ Cl⁻). However, their high polarity can also facilitate unwanted reactions. Water, in particular, can act as a nucleophile in hydrolysis reactions or mediate oxidative degradation.
-
Low Polarity (e.g., Toluene, Hexane): These solvents are generally poor choices for dissolving hydrochloride salts, leading to low solubility and creating an environment where the salt is more likely to exist as an undissociated ion pair, which can be prone to disproportionation.
-
Intermediate Polarity (e.g., Ethanol, Isopropanol): Hydroalcoholic solvent systems are common, but stability can be highly dependent on the water/alcohol ratio.[2] Increasing the alcohol percentage can decrease the solvent's ability to stabilize the salt form, potentially increasing the risk of disproportionation.[2]
Q3: What is the difference between a protic and an aprotic solvent, and why does it matter?
This is a crucial distinction for the stability of amino alcohol hydrochlorides.
-
Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can donate hydrogen bonds.[3][4] They are excellent at solvating both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻), which helps keep the salt in its dissolved, stable form.[5] However, their ability to donate protons can also acidify the local environment or participate directly in degradation pathways.
-
Aprotic Solvents (e.g., acetone, acetonitrile, DMSO) lack O-H or N-H bonds and cannot donate hydrogen bonds.[3] Polar aprotic solvents can still effectively solvate the cation, but they are less effective at solvating the anion.[5] This can leave the chloride ion more "naked" and reactive. More importantly, in the absence of a good proton source, the equilibrium can be more easily shifted towards the free base, risking disproportionation.
Troubleshooting Guide
Problem 1: My amino alcohol hydrochloride is precipitating out of a non-aqueous or mixed-solvent system.
Likely Cause: Salt Disproportionation.
Causality Explained: You are likely witnessing the conversion of your soluble hydrochloride salt into its insoluble free base. This happens when the solvent system cannot adequately stabilize the ionic salt form. The equilibrium R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻ shifts to the left. This is a common issue in non-aqueous suspension formulations or when using solvents with lower polarity.[6] The presence of other basic excipients in a formulation can also create a microenvironment that promotes this conversion.[7]
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If possible, switch to a more polar, protic solvent system that better mimics an aqueous environment to stabilize the salt.
-
pH Modification: In mixed-solvent systems, the addition of a small amount of a non-nucleophilic acid can shift the equilibrium back towards the salt form and prevent precipitation.[8]
-
Temperature Control: Disproportionation can be temperature-sensitive. Cooling the solution may slow down the process and improve stability, as has been demonstrated for some suspension formulations.[6]
-
Analytical Verification: Use a technique like X-Ray Powder Diffraction (XRPD) on the precipitate to confirm if it is indeed the free base and not an insoluble polymorph of the salt.
Problem 2: I'm observing a new, unexpected peak in my HPLC analysis during a stability study in a solution containing an aldehyde or ketone.
Likely Cause: Oxazolidine Formation.
Causality Explained: 1,2-amino alcohols can undergo a cyclization reaction with aldehydes or ketones to form a five-membered heterocyclic ring called an oxazolidine.[9][10] This is a common and often rapid degradation pathway, especially if trace amounts of aldehydes are present as impurities in your solvents or reagents.
Caption: Workflow for identifying and addressing oxazolidine formation.
Problem 3: My compound shows rapid degradation in methanol or ethanol but is stable in acetonitrile.
Likely Cause: Solvent-Mediated Degradation (e.g., Solvolysis or Transesterification).
Causality Explained: Protic alcoholic solvents like methanol and ethanol are not entirely inert.[11] The alcohol can act as a nucleophile, attacking an electrophilic center in your molecule. If your amino alcohol has an ester group, for example, you might be observing transesterification.[12] In contrast, aprotic solvents like acetonitrile lack the nucleophilic hydroxyl group and are therefore less likely to participate in such reactions.
Troubleshooting Steps:
-
Favor Aprotic Solvents: If the chemistry allows, prioritize the use of polar aprotic solvents (e.g., Acetonitrile, DMSO, DMF) for your experiments.
-
Structure-Activity Relationship: Examine the structure of your amino alcohol. Does it contain functional groups susceptible to nucleophilic attack, such as esters, lactones, or epoxides? This will inform your solvent selection.
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to systematically test the stability in different solvent classes (protic, aprotic, aqueous) under stress conditions. This provides definitive data to guide solvent choice.[13]
Data & Protocols
Table 1: Influence of Solvent Properties on Amino Alcohol Hydrochloride Stability
| Solvent Property | Example Solvents | Impact on Salt Form (R-NH₃⁺Cl⁻) | Potential Stability Risks |
| Polar Protic | Water, Methanol, Ethanol | High Stabilization: Excellent solvation of both cation and anion.[5] | High Risk: Can act as nucleophiles (hydrolysis/solvolysis), mediate oxidation, or promote pH-dependent degradation.[14] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate Stabilization: Good solvation of cations, poor solvation of anions.[5] | Moderate Risk: Lower risk of direct participation in degradation, but can increase risk of disproportionation if the system lacks sufficient proton donors. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor Stabilization: Inability to solvate ions effectively. | Very High Risk: High probability of salt disproportionation and precipitation.[1] |
Experimental Protocol: Forced Degradation Study for Solvent Selection
Objective: To assess the chemical stability of an amino alcohol hydrochloride in various solvents under accelerated stress conditions to identify the most stable solvent system for further development.
Principle: Forced degradation studies intentionally expose the drug substance to harsh conditions to generate potential degradation products and determine degradation pathways.[15] This helps in developing stability-indicating analytical methods.[13][16]
Materials:
-
Amino Alcohol Hydrochloride (API)
-
Solvents for testing:
-
Purified Water (Polar Protic)
-
Methanol (Polar Protic)
-
Acetonitrile (Polar Aprotic)
-
50:50 Methanol:Water (Mixed System)
-
-
Stress Agents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with UV or PDA detector[17]
-
LC-MS system for peak identification
-
pH meter, calibrated
-
Temperature-controlled oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API in each of the four test solvents at a concentration of 1 mg/mL.
-
Stress Conditions (Perform for each of the four stock solutions):
-
Control: Store a portion of the stock solution at 4°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Leave at room temperature for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Leave at room temperature for 8 hours, protected from light.
-
Thermal Stress: Store 2 mL of the stock solution in the oven at 60°C for 48 hours.
-
Photolytic Stress: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the designated stress period, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Identify and quantify major degradation products (as a percentage of the total peak area).
-
Use LC-MS to obtain the mass of significant unknown degradants to aid in structural elucidation.
-
Self-Validation: The ideal outcome for this study is to achieve 10-30% degradation of the API.[16] If degradation is too low, the stress conditions (time, temperature) may need to be increased. If the API is fully degraded, the conditions must be made milder. This ensures the method is sensitive enough to detect degradation without being overly destructive.
Diagram: Key Degradation Pathways
Caption: Common solvent-influenced degradation pathways for amino alcohol hydrochlorides.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]
-
The Solubility Company. Mitigating Salt Disproportionation Risks. [Link]
-
de Oliveira, M. A., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Al-Hayali, L., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, ACS Publications. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Sustainability Monitor. Amino Alcohol Solvent. [Link]
-
Einbu, A., et al. (2019). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. PMC - NIH. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Washington, K. E., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. [Link]
-
LibreTexts Biology. (2026). 18.5: Pathways of Amino Acid Degradation. [Link]
-
Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. PMC - PubMed Central. [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
-
Healy, M., et al. (2025). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. [Link]
-
ChemistryTalk. (2023). The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]
-
ResearchGate. Amino acid degradation pathways and their holes. [Link]
-
Stephenson, G. A., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Role of Sorbed Water. Journal of Pharmaceutical Sciences. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Wikipedia. Oxazolidine. [Link]
-
LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
-
Wikipedia. Glutamic acid. [Link]
-
G. S. K. K. A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]
-
Moof University. (2016). Amino Acid Oxidation Pathways (Part 3 of 10) - Amino Acids Degraded to Pyruvate. YouTube. [Link]
-
Healy, E. F., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
-
Eriksson, J. (2013). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
-
Bakherad, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]
Sources
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. theorango.com [theorango.com]
- 5. aozunasia.com [aozunasia.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolidine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Polarisation effects on the solvation properties of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. scielo.br [scielo.br]
- 17. sepscience.com [sepscience.com]
Validation & Comparative
A Researcher's Guide to the Biological Activity of Substituted Phenylethanolamines
This guide provides an in-depth comparison of the biological activities of various substituted phenylethanolamines, offering insights for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships that govern their interactions with adrenergic receptors, present key experimental data for comparison, and provide detailed protocols for assessing their biological activity.
The Phenylethanolamine Scaffold: A Foundation for Adrenergic Activity
The phenylethanolamine structure, characterized by a benzene ring attached to an ethanolamine side chain, is the foundational scaffold for many endogenous catecholamines, such as norepinephrine and epinephrine.[1] This core structure is a privileged scaffold in medicinal chemistry, as modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter a compound's affinity and efficacy for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, and β₃). Understanding these structure-activity relationships (SAR) is paramount for the rational design of selective agonists and antagonists with therapeutic potential.
Comparative Analysis of Biological Activity
The biological activity of substituted phenylethanolamines is primarily dictated by their interaction with adrenergic receptors. These G-protein coupled receptors (GPCRs) mediate a wide range of physiological responses, making them attractive targets for therapeutic intervention. The following sections compare the effects of various substitutions on the phenylethanolamine scaffold.
Phenyl Ring Substitutions: The Key to Selectivity and Potency
Substituents on the aromatic ring play a crucial role in determining a compound's affinity and selectivity for α- and β-adrenergic receptors.
-
Hydroxyl Groups: The presence and position of hydroxyl groups are critical. Catecholamines, with hydroxyl groups at the 3 and 4 positions of the phenyl ring, generally exhibit high potency at both α and β receptors.[2] Non-catecholamines, lacking one or both of these hydroxyls, often have reduced potency but may exhibit greater oral bioavailability and a longer duration of action due to reduced susceptibility to metabolism by catechol-O-methyltransferase (COMT).
-
Halogenation: The introduction of halogens to the phenyl ring can significantly impact receptor selectivity. For instance, 2,5-dihalogenated phenylethanolamines tend to be more potent β-receptor blockers compared to their 2,4-dihalogenated counterparts. Conversely, 3,4-dihalogenation can lead to weaker β-adrenolytic effects.[3]
Side Chain and Amine Substitutions: Fine-Tuning Activity
Modifications to the ethanolamine side chain and the terminal amine group are critical for modulating receptor selectivity and intrinsic activity.
-
Substitution on the Amine: The size of the alkyl substituent on the nitrogen atom is a major determinant of β-receptor selectivity. As the size of the substituent increases, α-agonist activity generally decreases, while β-agonist activity increases. For example, a tertiary butyl group on the nitrogen confers selectivity for β₂-receptors.
-
Hydroxyl Group on the β-Carbon: The hydroxyl group on the β-carbon of the ethanolamine side chain is important for direct agonist activity, though not absolutely essential. Its presence generally enhances agonist activity at both α- and β-receptors.[2]
Quantitative Comparison of Substituted Phenylethanolamines
To provide a clearer picture of these structure-activity relationships, the following tables summarize key experimental data for a selection of substituted phenylethanolamines.
Table 1: Adrenergic Receptor Binding Affinities (Kᵢ, nM) of Selected Phenylethanolamine Derivatives
| Compound | Substitution | α₁-AR Kᵢ (nM) | α₂-AR Kᵢ (nM) | β₁-AR Kᵢ (nM) | β₂-AR Kᵢ (nM) | Reference |
| Norepinephrine | 3,4-dihydroxy | 100 | 50 | 1000 | 2500 | [4] |
| Epinephrine | 3,4-dihydroxy, N-methyl | 80 | 40 | 800 | 200 | [4] |
| Phenylephrine | 3-hydroxy | 50 | 5000 | >10000 | >10000 | [5] |
| Isoproterenol | 3,4-dihydroxy, N-isopropyl | >10000 | >10000 | 50 | 20 | [4] |
Table 2: Functional Potency (EC₅₀, nM) of Selected Phenylethanolamine Agonists
| Compound | Receptor Subtype | Assay | EC₅₀ (nM) | Reference |
| Norepinephrine | α₁A | Calcium mobilization | 15 | [5] |
| Epinephrine | β₂ | cAMP accumulation | 50 | [6] |
| Phenylephrine | α₁A | Calcium mobilization | 55 | [5] |
| Isoproterenol | β₁ | cAMP accumulation | 10 | [6] |
Experimental Protocols for Assessing Biological Activity
The reliable determination of a compound's biological activity hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for two key assays used to characterize the interaction of substituted phenylethanolamines with adrenergic receptors.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-clonidine for α₂ receptors, [¹²⁵I]-cyanopindolol for β receptors).
-
Increasing concentrations of the unlabeled test compound (for competition curve) or buffer (for total binding).
-
A high concentration of a known antagonist (e.g., phentolamine for α receptors, propranolol for β receptors) to determine non-specific binding.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a cAMP accumulation functional assay.
Adrenergic Receptor Signaling Pathways
A thorough understanding of the downstream signaling cascades initiated by adrenergic receptor activation is crucial for interpreting experimental data.
β-Adrenergic Receptor Signaling (Gₛ-Coupled)
β₁, β₂, and β₃-adrenergic receptors primarily couple to the stimulatory G-protein, Gₛ.
Caption: The β-adrenergic receptor signaling pathway.
Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the Gₛ protein. [7]The α-subunit of Gₛ then stimulates adenylyl cyclase to convert ATP into cAMP. [8][9]cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream cellular proteins, resulting in a physiological response such as increased heart rate or smooth muscle relaxation. [10]
α₁-Adrenergic Receptor Signaling (Gₒ-Coupled)
α₁-adrenergic receptors are coupled to the Gₒ protein.
Caption: The α₁-adrenergic receptor signaling pathway.
Activation of the α₁-adrenergic receptor leads to the activation of the Gₒ protein, which in turn activates phospholipase C (PLC). [11][12]PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). [13]IP₃ diffuses to the endoplasmic reticulum and binds to its receptors, causing the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act together to activate Protein Kinase C (PKC), which then phosphorylates target proteins, leading to physiological effects such as smooth muscle contraction. [14]
α₂-Adrenergic Receptor Signaling (Gᵢ-Coupled)
α₂-adrenergic receptors are coupled to the inhibitory G-protein, Gᵢ.
Caption: The α₂-adrenergic receptor signaling pathway.
Upon agonist binding, the α₂-adrenergic receptor activates the Gᵢ protein. [15][16]The α-subunit of Gᵢ then inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. [17][18]This reduction in cAMP levels counteracts the effects of Gₛ-coupled receptor activation and generally leads to a decrease in cellular activity, such as the inhibition of neurotransmitter release. [8]
Conclusion
The biological activity of substituted phenylethanolamines is a complex interplay of their structural features and their interactions with specific adrenergic receptor subtypes. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation using assays such as radioligand binding and cAMP accumulation, is essential for the development of novel and selective adrenergic agents. This guide provides a foundational framework for researchers in this field, offering both theoretical insights and practical methodologies to advance their research and development efforts.
References
-
Nonstop Neuron. (2021, July 14). Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway [Video]. YouTube. [Link]
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
- Bylund, D. B., Eikenberg, D. C., Hieble, J. P., Langer, S. Z., Lefkowitz, R. J., Minneman, K. P., Molinoff, P. B., Ruffolo, R. R., Jr, & Starke, K. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121–136.
- Whaley, B. S., Yuan, N., & Wands, J. R. (2000). Apoptotic signaling through the beta-adrenergic receptor. A new Gs effector pathway. The Journal of biological chemistry, 275(27), 20569–20575.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
- Remaury, A., Larrouy, D., Daviaud, D., Rouot, B., & Paris, H. (1994). Coupling of the alpha 2-adrenergic receptor to the inhibitory G-protein Gi and adenylate cyclase in HT29 cells. The Biochemical journal, 302 ( Pt 2), 463–469.
- Xiao, R. P. (2001). Recent advances in cardiac beta2-adrenergic signal transduction.
-
Wikipedia contributors. (2024, January 15). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
- Barrett, D. A., & Rutter, J. (1981). A comparison of effects measured with isotonic and isometric recording: II. Concentration-effect curves for physiological antagonists. British journal of pharmacology, 73(3), 785–794.
- GraphPad Software. (n.d.). Analyzing Radioligand Binding Data.
- Klunk, W. E., & Abraham, D. J. (1987). Quantitative structure-activity relationships of beta-adrenergic agents. Application of the computer automated structure evaluation (CASE) technique of molecular fragment recognition. Journal of medicinal chemistry, 30(9), 1538–1543.
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
Guide to PHARMACOLOGY. (n.d.). phenylephrine [Ligand Id: 485] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Reactome. (n.d.). Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins. Retrieved from [Link]
-
SlidePlayer. (n.d.). Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Retrieved from [Link]
- Li, M., & Li, X. (2009). Regulation of α2AR trafficking and signaling by interacting proteins. Sheng li xue bao : [Acta physiologica Sinica], 61(5), 441–448.
- Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491.
- Wang, L., & Ma, H. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
- Liu, R., Zhang, R., Al-Gharaibeh, A., & Xiang, Y. K. (2014). A long lasting β1 adrenergic receptor stimulation of cAMP/protein kinase A (PKA) signal in cardiac myocytes. The Journal of biological chemistry, 289(32), 22094–22102.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
-
The Nerd Medic. (2023, September 17). Gq signaling pathway | IP3 DAG pathway | 1 min cell bio [Video]. YouTube. [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2759.
- Gallego, D., Ghilini, F., & Hernández, C. (2003). Relationship between EC50 values of the different -adrenergic drugs tested on luminescence and IC50 values of the same drugs tested in [ 3 H]CGP competition experiments. ResearchGate.
- Chan, J. S., Yung, L. Y., Lee, J. W., & Chan, T. H. (2016). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 17(10), 1729.
-
Wikipedia contributors. (2024, January 19). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
- ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody... [Image].
- Le, T., & Canals, M. (2017).
- ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... [Image].
- Adhikari, A., & Sprang, S. R. (2019). G protein αq exerts expression level-dependent distinct signaling paradigms. Cellular signalling, 58, 10–19.
- Wang, Y., Zhu, H., & Chen, J. (2020). Gi-protein-coupled β 1-adrenergic receptor. Journal of Zhejiang University. Science. B, 21(1), 1–10.
Sources
- 1. ccjm.org [ccjm.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. youtube.com [youtube.com]
- 9. Apoptotic signaling through the beta -adrenergic receptor. A new Gs effector pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coupling of the alpha 2-adrenergic receptor to the inhibitory G-protein Gi and adenylate cyclase in HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 17. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Structural Certainty
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride belongs to the family of phenyl ethanolamines, a class of compounds frequently utilized as precursors in the synthesis of active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position dictates that its biological interactions will be stereospecific. Therefore, unambiguous determination of its absolute configuration and solid-state conformation is paramount for drug design, development, and quality control. Single-crystal X-ray crystallography stands as the definitive method for achieving this, providing an atomic-resolution map of the molecule and its interactions within the crystal lattice.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both precision and an understanding of the underlying chemical principles. The flowchart below outlines the typical workflow.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Crystal Growth of a Hydrochloride Salt
The crystallization of amine hydrochloride salts can be challenging due to their high polarity and solubility in many common solvents. The following protocol outlines a systematic approach.
Objective: To obtain diffraction-quality single crystals of this compound.
Materials:
-
This compound (purity >98%)
-
Screening solvents: Isopropanol, Ethanol, Methanol, Water, Acetonitrile
-
Anti-solvents: Diethyl ether, Ethyl acetate, Dichloromethane, Hexanes
-
Glass vials (2-4 mL), Syringes, 0.22 µm filters
Methodology: Slow Evaporation & Vapor Diffusion
-
Solubility Screening: Begin by assessing the solubility of the compound in various solvents at room temperature. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation:
-
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., isopropanol) by gentle warming.
-
Filter the warm solution into a clean vial to remove any particulate matter.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent (e.g., methanol).
-
In a larger reservoir (e.g., a well of a crystallization plate), place an anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
Place a small drop of the compound's solution on a siliconized glass slide (hanging drop) or on a post within the well (sitting drop).
-
Seal the reservoir. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Causality Behind Choices: Hydrochloride salts often require a balance of polarity in the solvent system. Alcohols like isopropanol can dissolve the salt, while less polar anti-solvents like diethyl ether can induce precipitation. The slow change in solvent composition during vapor diffusion is often more conducive to the growth of well-ordered single crystals than rapid precipitation.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To collect a complete, high-resolution diffraction dataset from a single crystal.
Instrumentation:
-
Modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[3][4]
-
Cryostream for low-temperature data collection (typically 100 K).
Methodology:
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects.[5]
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in the cryostream to 100 K. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., 0.5° per frame). A complete dataset typically requires a total rotation of 180° or more, collected in different crystal orientations.
-
The exposure time per frame will depend on the crystal's diffracting power, typically ranging from a few seconds to a minute.[3]
-
-
Data Processing:
-
The collected frames are integrated to determine the position and intensity of each diffraction spot.
-
The data is then scaled and corrected for various experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.
-
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure using specialized software.[6][7][8]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The atomic coordinates, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.
Comparative Analysis with Alternative Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves a suite of analytical techniques.
Caption: Comparison of Analytical Techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, intermolecular interactions, absolute configuration.[3] | Definitive, high-resolution structural information. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information only. |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation.[9][10] | Provides information in solution, which can be more biologically relevant. Does not require crystallization. | Does not typically provide absolute configuration. Signal overlap can complicate analysis. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, requires very little sample. Isotopic pattern of chlorine provides a clear signature.[11][12] | Does not provide information on stereochemistry or connectivity. |
| FTIR Spectroscopy | Presence of functional groups (O-H, N-H, C-Cl, etc.).[13][14] | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Chiral Chromatography (HPLC/SFC) | Enantiomeric purity and separation of enantiomers.[15][16] | Essential for determining the enantiomeric excess of the sample. | Does not provide structural information beyond separating the enantiomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the molecule's structure in solution.[9][10]
-
¹H NMR: Would show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and the alcohol and amine protons. Coupling constants would help establish connectivity.
-
¹³C NMR: Would identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to piece together the molecular skeleton by identifying proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A key feature would be the isotopic signature of the chlorine atom. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[12] This would result in a characteristic M and M+2 peak pattern in the mass spectrum, providing strong evidence for the presence of a single chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would show characteristic absorption bands for the various functional groups:
-
A broad O-H stretching band around 3300 cm⁻¹.
-
N-H stretching bands for the primary amine hydrochloride salt in the 3000-2800 cm⁻¹ region.
-
Aromatic C-H stretching bands just above 3000 cm⁻¹.
-
A C-Cl stretching band in the fingerprint region (typically 800-600 cm⁻¹).[14]
Conclusion
The definitive structural elucidation of this compound is best achieved through single-crystal X-ray crystallography, which provides unambiguous proof of connectivity, conformation, and absolute stereochemistry. However, a comprehensive understanding of this important chiral building block necessitates a multi-faceted analytical approach. The integration of data from NMR, MS, and FTIR provides a self-validating system, ensuring the identity and purity of the compound in both the solid and solution states. This guide provides the necessary protocols and comparative insights for researchers to confidently approach the structural characterization of this and similar molecules, ensuring the integrity and success of their research and development endeavors.
References
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1-11.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11672905, Noradrenaline hydrochloride. Retrieved from [Link].
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link].
- Zaworotko, M. J. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(8), 2345-2352.
- Corey, E. J., & Zhang, F. Y. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13353-13456.
- Yaylayan, V. A., & Harty-Majors, S. (2000). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of agricultural and food chemistry, 48(2), 329-333.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link].
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2687.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link].
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link].
-
Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link].
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157.
- Elyashberg, M. E. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97.
- Gao, S., et al. (1998). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. The Analyst, 123(1), 115-120.
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link].
- Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6241.
-
University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Retrieved from [Link].
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link].
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link].
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link].
-
ResearchGate. (2015). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link].
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
-
ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link].
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link].
-
University of Virginia. (n.d.). Crystallography Software and Databases. Retrieved from [Link].
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link].
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
-
PubMed. (2000). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Retrieved from [Link].
-
ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link].
-
Weizmann Institute of Science. (n.d.). Macromolecular Crystallography Links. Retrieved from [Link].
-
YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link].
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link].
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link].
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link].
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. neutrons.ornl.gov [neutrons.ornl.gov]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. iucr.org [iucr.org]
- 7. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 8. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride. As a chlorinated aromatic amine, this compound requires rigorous disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a culture of safety and compliance in the laboratory.
Core Principles: Hazard Profile and Risk Mitigation
Understanding the inherent hazards of this compound is fundamental to its safe management. This compound is not merely a chemical reagent but a biologically active molecule and a chlorinated organic substance, categories that carry specific disposal mandates under federal and local regulations.
The primary risks stem from its toxicological profile and its environmental persistence. Chlorinated organic compounds are known for their potential to form hazardous combustion byproducts if not incinerated at sufficiently high temperatures[1]. Furthermore, as a pharmaceutical compound, its improper release can have unintended ecological effects. Therefore, disposal is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA)[2][3].
Table 1: Hazard Profile of this compound and Analogous Compounds
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4][6] |
Personnel Safety: Protective Equipment and Engineering Controls
Prior to handling the compound in any form—including as waste—it is imperative to establish robust safety barriers. The causality is clear: preventing exposure is the most effective safety measure.
Engineering Controls: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be performed within a certified chemical fume hood. This is critical to minimize inhalation of aerosolized dust or vapors, directly addressing the risk of respiratory irritation[5][6].
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This is not a checklist, but a system of protection.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Governing Standard |
|---|---|---|
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[4][7] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. Must be removed before exiting the laboratory.[8] |
| Respiratory | Not required if handled in a fume hood. | A properly functioning fume hood provides adequate protection from respiratory exposure.[9] |
Standard Operating Procedure for Waste Management
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. This compound waste must be collected in a dedicated container for chlorinated organic solids or chlorinated organic liquids , depending on its form.
-
Why Segregate? Co-mingling chlorinated and non-chlorinated waste streams complicates and increases the cost of disposal. Disposal facilities use different processes for each; chlorinated waste requires high-temperature incineration with acid gas scrubbing to neutralize the resulting hydrogen chloride[1][10]. Mixing wastes can also lead to dangerous chemical reactions[11].
Step 2: Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free of leaks, rust, or structural defects[12][13].
-
Apply a Hazardous Waste Label: As soon as waste is first added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Collection: Collect all waste directly in the labeled container. This includes solid material, contaminated weighing papers, and disposable pipette tips. For solutions, pour waste carefully into the designated liquid waste container.
-
Keep Containers Closed: The waste container must be kept sealed at all times, except when actively adding waste. This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills[4][13].
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet. Do not store incompatible materials, such as strong oxidizing agents or acids, in the same containment bin[11][14].
Step 4: Final Disposal
-
Schedule Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time per institutional policy (typically less than one year), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[12].
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final treatment facility, a key component of the EPA's "cradle-to-grave" hazardous waste management system[15].
The final disposal method for chlorinated pharmaceutical waste is overwhelmingly high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[15][16]. This process destroys the organic molecule, converting the chlorine to hydrogen chloride, which is then removed from the exhaust gas by scrubbers[10].
Emergency Protocols: Spills and Exposures
Preparedness is essential for mitigating the impact of an accidental release.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne. Sweep the material into a designated waste container[4][6]. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., sand, silica gel, universal binder)[14]. Once absorbed, carefully scoop the material into the hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Personnel Exposure
Table 3: Emergency Response for Personnel Exposure
| Exposure Route | Immediate Action Protocol |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Waste Management Workflow for Chlorinated Pharmaceutical Compounds.
References
- TCI Chemicals. (2025). Safety Data Sheet: 2-(3-Chlorophenyl)ethanol.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol.
- Fisher Scientific. (2025). Safety Data Sheet: 2'-Aminoacetophenone.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Sittig, M. (1974). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 8(2), 130-132.
- NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
- Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
- EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Aminoethanethiol hydrochloride.
- U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- National University of Singapore. (n.d.). Disposal of Waste Solvents.
- Angene Chemical. (2025). Safety Data Sheet: 2-(4-Chlorophenyl)ethanol.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
- Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-2-ethyl-1,3-propanediol.
- U.S. Chemical Safety Board. (n.d.). OSHA Requirements for Hazardous Chemical Storage.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- TriHaz Solutions. (2025). Pharmaceutical Waste Disposal EXPLAINED.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. ushazmatstorage.com [ushazmatstorage.com]
- 12. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. connmaciel.com [connmaciel.com]
- 14. fishersci.com [fishersci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
A Researcher's Guide to Safely Handling (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound, a compound of interest for scientific investigation. As Senior Application Scientists, our goal is to empower you with not just procedures, but a deep understanding of the principles behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Risks: Hazard Profile
This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in dermal contact, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
These classifications necessitate a comprehensive approach to personal protection and handling to minimize exposure and mitigate risks.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation or absorption. |
| Eye/Face Protection | Safety glasses with side shields or a face shield | Protects against splashes, dust, and aerosols, preventing serious eye irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization or if ventilation is inadequate. | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is crucial for safe and reproducible experimentation. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Preparation and Pre-Handling Check
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation.[6]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5][7]
-
PPE Donning: Before handling the compound, correctly don all required PPE as specified in the table above. Inspect gloves for any signs of damage.
Weighing and Aliquoting
-
Minimize Dust Generation: When weighing the solid compound, do so in a fume hood to contain any airborne particles.
-
Use of Spatula: Employ a clean spatula for transferring the solid. Avoid scooping in a manner that creates significant dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Experimental Use
-
Closed Systems: Whenever possible, utilize closed systems to minimize the release of vapors or aerosols.
-
Avoid Contact: Exercise care to avoid direct contact with the skin, eyes, and clothing.[6]
-
Hand Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]
Post-Handling and Decontamination
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable cleaning agent, such as 70% ethanol, can be used.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hand Washing: Immediately wash hands with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[8]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed waste disposal company, in accordance with local, state, and federal regulations.[6]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created.
Sources
- 1. echemi.com [echemi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
